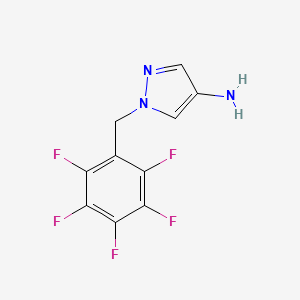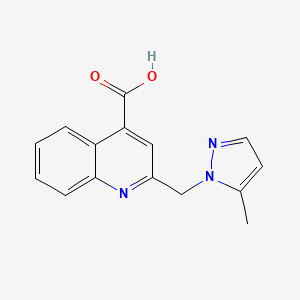
2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
説明
“2-(5-methyl-pyrazol-1-yl)-propionic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “2-(5-methyl-pyrazol-1-yl)-propionic acid” is 154.17 . The SMILES string isCC(C(O)=O)n1nccc1C .
科学的研究の応用
Synthesis and Antimicrobial Properties
2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid and its derivatives have been explored for their potential in synthesizing novel compounds with antimicrobial properties. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which were obtained by reacting similar compounds with various reagents, showed significant antibacterial and antifungal activities. The structures of these products were confirmed through chemical reactions and spectral studies, highlighting their potential as antimicrobial agents (Holla et al., 2006).
Cytotoxic Activity in Cancer Research
Another important application of these compounds is in cancer research. Derivatives of this compound, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, have been synthesized and tested for their growth inhibitory properties against various cancer cell lines. Some of these compounds exhibited potent cytotoxicity, with IC50 values less than 10 nM, indicating their potential as cancer therapeutic agents (Deady et al., 2003).
Novel Heterocyclic Derivatives
The compound's versatility also extends to the synthesis of novel heterocyclic derivatives. For example, the reaction of similar quinoline derivatives with various reagents has led to the creation of new triazolo and pyrazolo derivatives of the quinoline nucleus, showcasing the compound's utility in developing new heterocyclic molecules with potential pharmaceutical applications (Sharba et al., 2016).
Friedel–Crafts Chemistry in Organic Synthesis
The compound has also been utilized in Friedel–Crafts chemistry for the construction of complex molecular structures. Through Friedel–Crafts cyclialkylation approaches, a series of pyrazolo[3,4-b]quinolines and related scaffolds were synthesized. These structures are of interest due to their promising pharmaceutical and therapeutic values, demonstrating the compound's role in advanced organic synthesis (Abd El-Aal & Khalaf, 2016).
Antiproliferative Activity
Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, related to this compound, have been synthesized and assessed for their antiproliferative activities against human cancer cell lines. These studies have identified compounds with promising cytotoxic activity, highlighting the potential for these derivatives in cancer treatment (Pirol et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-[(5-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-16-18(10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)17-11/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRIIXQGYJWTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175422 | |
| Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956371-98-5 | |
| Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956371-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




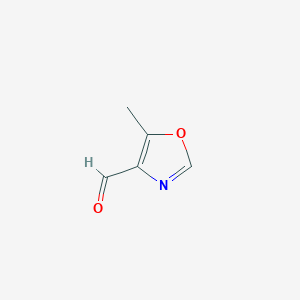
![4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3175174.png)
![1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175185.png)
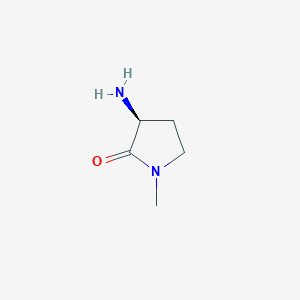
![Methyl 2-{[(3-chloro-4-methoxyphenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B3175202.png)
![N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3175210.png)
![Carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3175224.png)
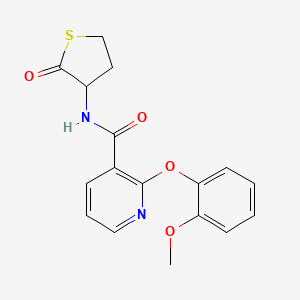
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide](/img/structure/B3175240.png)
![methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B3175243.png)
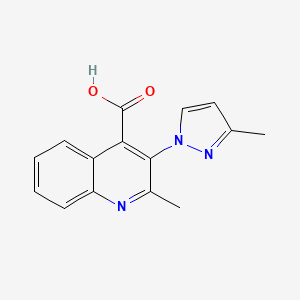
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)
